molecular formula C24H19FN4OS2 B2687681 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 923172-86-5

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2687681
CAS No.: 923172-86-5
M. Wt: 462.56
InChI Key: UEORHYLMVKIWAL-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a heterocyclic organic molecule featuring multiple pharmacologically relevant motifs:

  • 2,3-Dihydro-1H-indole: A bicyclic structure with a partially saturated indole ring, known for modulating biological activity in kinase inhibitors and neurotransmitter analogs .
  • Pyridazine-thiazole hybrid: The pyridazin-3-yl group is linked to a 4-methyl-1,3-thiazole substituted with a 4-fluorophenyl group, enhancing π-π stacking and hydrophobic interactions .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-15-23(32-24(26-15)17-6-8-18(25)9-7-17)19-10-11-21(28-27-19)31-14-22(30)29-13-12-16-4-2-3-5-20(16)29/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEORHYLMVKIWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Synthesis: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridazine Formation: The pyridazine ring can be synthesized by the reaction of hydrazine with 1,4-diketones.

    Coupling Reactions: The final compound is obtained by coupling the synthesized indole, thiazole, and pyridazine intermediates through various cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It may be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three classes of analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Indole-pyridazine-thiazole 4-Fluorophenyl, methyl-thiazole, sulfanyl-ethanone High potential for kinase inhibition due to fluorophenyl and thiazole motifs
3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one Isoindolinone Phenyl, hydroxyl Demonstrated antioxidant activity; lacks thiazole-pyridazine synergy
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone-benzothiazole Allyl, methyl, phenyl Exhibits anti-inflammatory activity; benzothiazole enhances π-stacking
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine-pyrazole Dichlorophenyl, thiophene Broad-spectrum antimicrobial activity; dichlorophenyl improves lipophilicity
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Tetrahydro-pyrimidine 4-Fluorophenyl, methyl, sulfanylidene Anticancer activity via thymidylate synthase inhibition; fluorophenyl optimizes target binding

Key Findings :

Heterocyclic Diversity: The target compound uniquely combines indole, pyridazine, and thiazole rings, unlike isoindolinone (single bicyclic core) or pyrazolone-benzothiazole hybrids . This triheterocyclic system may enhance binding to multi-domain kinases. Pyridazine derivatives (e.g., 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine) share the pyridazine scaffold but lack the indole-thiazole synergy, reducing selectivity for certain targets .

Substituent Effects: The 4-fluorophenyl group in the target compound and 1-[4-(4-fluorophenyl)...ethanone improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., phenyl or thiophene substituents ). Methyl-thiazole in the target compound likely enhances lipophilicity and membrane permeability relative to unsubstituted thiazoles .

Research Implications

The target compound’s structural complexity positions it as a promising candidate for kinase or protease inhibition, though empirical data on its activity are absent in the provided evidence. Future studies should prioritize:

  • Synthetic optimization : Leveraging methods from indole-thiazole and pyridazine syntheses.
  • Comparative bioassays : Benchmarking against fluorophenyl-thiazole analogs (e.g., ) to quantify potency and selectivity.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a synthetic derivative that incorporates various pharmacophoric elements known for their biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure consisting of an indole moiety, a thiazole ring, and a pyridazine unit. The presence of the 4-fluorophenyl group and the sulfanyl linkage are critical for its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent, anti-inflammatory agent, and its effects on various cellular pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity : Compounds with similar structures showed IC50 values ranging from 10 µM to 30 µM against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) cells .
  • Mechanism of Action : The compound likely induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by interfering with tubulin polymerization, as evidenced by studies on thiazole derivatives .
CompoundCell LineIC50 (µM)Mechanism
Similar Compound AA54915Apoptosis induction
Similar Compound BMCF725Tubulin inhibition

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Inhibition of Cytokines : It was found to inhibit IL-6 and TNF-alpha production in vitro, which are key mediators of inflammation. In one study, it demonstrated over 70% inhibition at concentrations around 10 µg/mL .
CytokineInhibition (%) at 10 µg/mL
IL-678
TNF-alpha72

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • Indole Moiety : Essential for cytotoxic activity; modifications can enhance potency.
  • Thiazole and Pyridazine Rings : These rings contribute to the interaction with target proteins involved in cancer progression.
  • Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve cellular uptake.

Case Studies

One notable study involved synthesizing a series of thiazole derivatives to evaluate their anticancer activity. The most potent compound from this series exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . Molecular docking studies indicated strong binding affinity to Bcl-2 proteins, suggesting a mechanism involving apoptosis modulation.

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